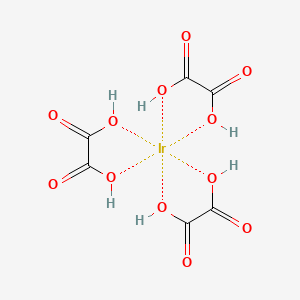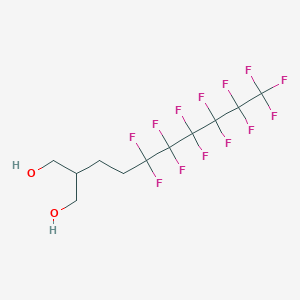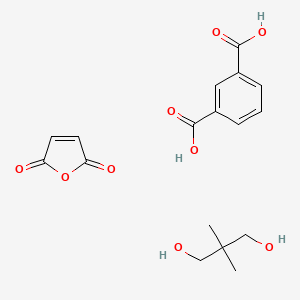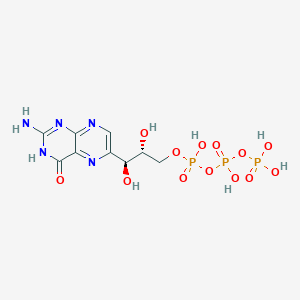
Iridium;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iridium oxalic acid is a coordination compound that combines iridium, a rare and valuable transition metal, with oxalic acid, a dicarboxylic acid. Iridium is known for its high melting point, corrosion resistance, and catalytic properties, making it valuable in various industrial applications. Oxalic acid, on the other hand, is a strong organic acid found in many plants and vegetables. The combination of these two compounds results in a unique complex with distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of iridium oxalic acid typically involves the reaction of iridium salts with oxalic acid under controlled conditions. One common method is to dissolve iridium chloride in water and then add oxalic acid to the solution. The reaction is carried out at elevated temperatures to facilitate the formation of the iridium oxalate complex. The resulting product is then purified through filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of iridium oxalic acid may involve more advanced techniques such as molten salt chlorination or electrochemical dissolution. These methods are designed to maximize the yield and purity of the iridium complex. For example, molten salt chlorination involves the use of high temperatures and chlorinating agents to dissolve iridium and form the desired complex. Electrochemical dissolution, on the other hand, uses an electric current to dissolve iridium in an acidic solution, followed by the addition of oxalic acid to form the complex.
化学反応の分析
Types of Reactions
Iridium oxalic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of iridium, which acts as a catalyst, and the oxalic acid, which provides the necessary acidic environment.
Common Reagents and Conditions
Oxidation: Iridium oxalic acid can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs in an acidic medium and results in the formation of iridium oxide and carbon dioxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or hydrazine. These reactions can convert iridium oxalic acid into lower oxidation state iridium complexes.
Substitution: Substitution reactions involve the replacement of oxalic acid with other ligands. For example, reacting iridium oxalic acid with ammonia can result in the formation of iridium ammine complexes.
Major Products
The major products formed from these reactions include iridium oxide, iridium ammine complexes, and various iridium salts. These products have significant applications in catalysis, electronics, and materials science.
科学的研究の応用
Iridium oxalic acid has a wide range of applications in scientific research due to its unique properties. Some of the key areas of application include:
Chemistry: In chemistry, iridium oxalic acid is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions. Its high catalytic activity and stability make it valuable in synthetic chemistry.
Biology: In biological research, iridium complexes are studied for their potential use in imaging and diagnostic applications. The luminescent properties of iridium compounds make them suitable for use as probes in biological systems.
Medicine: Iridium oxalic acid and its derivatives are being explored for their potential use in cancer therapy. The unique properties of iridium complexes, such as their ability to generate reactive oxygen species, make them promising candidates for targeted cancer treatments.
Industry: In industrial applications, iridium oxalic acid is used in the production of high-performance materials, such as electrodes for electrochemical cells and catalysts for chemical processes.
作用機序
The mechanism of action of iridium oxalic acid involves the interaction of iridium with various molecular targets and pathways. In catalytic reactions, iridium acts as a catalyst by facilitating the transfer of electrons and protons, thereby accelerating the reaction rate. The oxalic acid component provides the necessary acidic environment for these reactions to occur.
In biological systems, iridium complexes can interact with cellular components, such as proteins and DNA, leading to the generation of reactive oxygen species. These reactive species can induce oxidative stress and damage to cancer cells, making iridium complexes potential candidates for cancer therapy.
類似化合物との比較
Iridium oxalic acid can be compared with other similar compounds, such as platinum oxalic acid and rhodium oxalic acid. While all these compounds share similar coordination chemistry, iridium oxalic acid stands out due to its higher catalytic activity and stability.
Similar Compounds
Platinum Oxalic Acid: Platinum oxalic acid is used in catalysis and has applications in cancer therapy. it is less stable and has lower catalytic activity compared to iridium oxalic acid.
Rhodium Oxalic Acid: Rhodium oxalic acid is another similar compound with applications in catalysis and materials science. It has lower oxidation resistance compared to iridium oxalic acid.
特性
CAS番号 |
29672-86-4 |
|---|---|
分子式 |
C6H6IrO12 |
分子量 |
462.32 g/mol |
IUPAC名 |
iridium;oxalic acid |
InChI |
InChI=1S/3C2H2O4.Ir/c3*3-1(4)2(5)6;/h3*(H,3,4)(H,5,6); |
InChIキー |
MDTCVWJHOQDSTP-UHFFFAOYSA-N |
正規SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Ir] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1,5-Di-tert-butyl-7-oxabicyclo[4.1.0]hept-4-ene-2,3-dione](/img/structure/B14694459.png)
![(8R,9S,10S,13R,14S,17R)-3,3-dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B14694466.png)




